molecular formula C18H18BrNO2 B15244551 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B15244551
M. Wt: 360.2 g/mol
InChI Key: XMUOYYZFGJFCHN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an organic compound with a complex structure that includes a bromophenyl group, a tetrahydroquinoline core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multi-step organic reactions One common method involves the initial formation of the tetrahydroquinoline core through a cyclization reactionThe final step involves the addition of the carboxylic acid group through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions .

Scientific Research Applications

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline core can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • 2-(3-Fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • 2-(3-Methylphenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Uniqueness

The presence of the bromophenyl group in 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from other similar compounds with different substituents .

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C18H18BrNO2/c1-18(2)10-15(11-5-3-6-12(19)9-11)20-16-13(17(21)22)7-4-8-14(16)18/h3-9,15,20H,10H2,1-2H3,(H,21,22)

InChI Key

XMUOYYZFGJFCHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC2=C(C=CC=C21)C(=O)O)C3=CC(=CC=C3)Br)C

Origin of Product

United States

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